4-Formamidophenethyl formate

Description

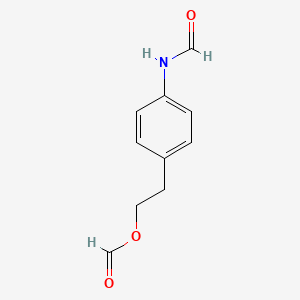

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-formamidophenyl)ethyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-7-11-10-3-1-9(2-4-10)5-6-14-8-13/h1-4,7-8H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEOLHMUWXPEKQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCOC=O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743586 | |

| Record name | 2-(4-Formamidophenyl)ethyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14984-13-5 | |

| Record name | 2-(4-Formamidophenyl)ethyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 4 Formamidophenethyl Formate

Hydrolysis and Transesterification Reactions

The ester linkage in 4-Formamidophenethyl formate (B1220265) is susceptible to cleavage through hydrolysis and transesterification reactions. These processes involve the nucleophilic attack at the carbonyl carbon of the formate group and can be influenced by catalysts, temperature, and the reaction medium.

Kinetic studies on simple alkyl formates like methyl and ethyl formate in a neutral medium show that the reactions follow first-order kinetics. pjsir.org The activation energy for the neutral hydrolysis of ethyl formate is lower than that of methyl formate, suggesting that the ethyl group, being more electropositive, facilitates the unimolecular alkyl-oxygen fission. pjsir.org For the acid-catalyzed hydrolysis of tert-butyl formate, the activation energy has been determined to be 59 ± 4 kJ/mol, while the base-catalyzed pathway has a higher activation energy of 88 ± 11 kJ/mol. oup.com The neutral pathway has an activation energy of 78 ± 5 kJ/mol. oup.com Theoretical studies on the pyrolysis of phenyl formate, the simplest aromatic ester, have been used to establish its potential energy surfaces and thermodynamic properties, providing data that serves as a benchmark for more complex aromatic formates. researchgate.net

Table 1: Activation Energies for the Hydrolysis of tert-Butyl Formate oup.com

| Hydrolysis Pathway | Activation Energy (Ea) in kJ/mol |

| Acid-Catalyzed | 59 ± 4 |

| Neutral | 78 ± 5 |

| Base-Catalyzed | 88 ± 11 |

This interactive table summarizes the activation energies for the different hydrolysis pathways of a model formate ester.

Catalysis significantly accelerates the rate of ester cleavage. The mechanisms for acid and base catalysis are well-established for ester hydrolysis.

Acid Catalysis : In the presence of a strong acid, the reaction is initiated by the protonation of the carbonyl oxygen of the ester. chemguide.co.uk This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. chemistrysteps.compearson.com This process is reversible, and to drive the reaction toward completion, a large excess of water is typically used. libretexts.org For 4-Formamidophenethyl formate, acid-catalyzed hydrolysis would yield 4-formamidophenethyl alcohol and formic acid. Formic acid itself can also act as a catalyst in the hydrolysis of alkyl formates. diva-portal.org

Base Catalysis (Saponification) : Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, directly attacking the ester's carbonyl carbon. chemistrysteps.com This reaction is effectively irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt, which is not susceptible to further nucleophilic attack. chemistrysteps.comlibretexts.org The products of base-catalyzed hydrolysis of this compound would be 4-formamidophenethyl alcohol and a formate salt.

Enzymatic Catalysis : Lipases are effective catalysts for both the synthesis and hydrolysis of esters under mild conditions. mdpi.com The synthesis of phenethyl formate, a close analog, has been optimized using the immobilized lipase (B570770) Novozym 435. mdpi.comnih.gov This enzyme can also catalyze the reverse reaction, hydrolysis, or engage in transesterification if another alcohol is present. mdpi.com For instance, the transesterification of ethyl formate with octanol (B41247) can be catalyzed by lipases to produce octyl formate. mdpi.com Another enzyme, formate dehydrogenase (FDH), offers a novel method for cleaving formate esters, amides, and thioesters. google.com This enzyme specifically converts the formate group to carbon dioxide, a gaseous product whose escape from the reaction mixture drives the equilibrium to completion, resulting in a quantitative conversion. google.com

Kinetic and Thermodynamic Studies of Ester Cleavage

Transformations Involving the Formamide (B127407) Group

The formamide group (-NHCHO) in this compound has its own characteristic reactivity, distinct from the ester functionality. It can undergo hydrolysis, typically under more stringent conditions than the ester, and can be transformed into other nitrogen-containing functional groups.

The hydrolysis of amides to a carboxylic acid and an amine requires heating with either a strong acid or a strong base. scranton.edu

Acid-Catalyzed Amide Hydrolysis : Theoretical studies on the acid-catalyzed hydrolysis of formamide indicate that the reaction proceeds via protonation of the carbonyl oxygen, followed by a rate-determining nucleophilic attack of a water molecule on the carbonyl carbon. nih.govacs.org Subsequent protonation of the nitrogen atom facilitates the cleavage of the C-N bond. acs.org For this compound, complete acid hydrolysis would first cleave the ester linkage, followed by the slower hydrolysis of the formamide group to yield 4-aminophenethyl alcohol, formic acid, and ammonium (B1175870) ions. nih.gov

Base-Catalyzed Amide Hydrolysis : In the presence of a strong base like sodium hydroxide, the nucleophilic hydroxide ion attacks the amide's carbonyl carbon. rsc.org The resulting tetrahedral intermediate expels the nitrogen as an amine. For this compound, complete basic hydrolysis would yield a salt of formic acid (formate) and 4-aminophenethyl alcohol, with ammonia (B1221849) being released from the formamide moiety.

The formamide group itself is a product of a formylation reaction, where an amine is treated with a formylating agent. The synthesis of N-phenethylformamide, a key structural component of the target molecule, has been achieved in high yield by reacting phenethylamine (B48288) with a suitable formylating agent. acs.org

A key transformation of the formamide group is its dehydration to form an isocyanide. The dehydration of N-phenethylformamide to (2-isocyanoethyl)benzene (B48291) has been demonstrated using dehydrating agents like tosyl chloride under micellar conditions in water. rsc.orguniupo.it This reaction provides a pathway to a different class of organonitrogen compounds from the formamide precursor. It is noteworthy that under certain aqueous conditions with sodium bicarbonate, N-phenethylformamide was found to be stable against hydrolysis for up to 24 hours. rsc.orguniupo.it

Amide Hydrolysis and Derivatives

Electrophilic and Nucleophilic Reactions of the Aromatic Ring

The reactivity of the benzene (B151609) ring in this compound towards electrophilic and nucleophilic attack is governed by the electronic properties of its two substituents.

In electrophilic aromatic substitution (EAS), the existing substituents on the ring determine the rate of reaction and the position of the incoming electrophile. wikipedia.org The two groups attached to the ring in this compound are the formamido group (-NHCHO) and the ethyl formate group (-CH₂CH₂OCHO), which is essentially an alkyl group directly attached to the ring.

Formamido Group (-NHCHO) : This group is an activating group and an ortho, para-director. masterorganicchemistry.com The nitrogen atom's lone pair of electrons can be donated into the aromatic ring through resonance, increasing the electron density, particularly at the ortho and para positions. organicchemistrytutor.com This makes the ring more nucleophilic and thus more reactive towards electrophiles. aakash.ac.in

Ethyl Group (-CH₂CH₂OCHO) : The ethyl group attached to the ring is an activating group and an ortho, para-director due to its electron-donating inductive effect. cognitoedu.org

Since both substituents are activating and direct incoming electrophiles to the ortho and para positions, this compound is expected to be highly reactive in EAS reactions like nitration, halogenation, and Friedel-Crafts reactions. The formamido group is a stronger activating group than the alkyl chain, and thus it will primarily control the regioselectivity. The incoming electrophile will be directed to the positions ortho to the formamido group (positions 3 and 5), as the para position is already occupied.

Table 2: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Classification | Directing Effect |

| -NH₂, -OH, -OR | Strongly Activating | Ortho, Para |

| -NHCOR (Amido) | Activating | Ortho, Para |

| -R (Alkyl) | Activating | Ortho, Para |

| -H | Neutral | N/A |

| -X (Halogens) | Deactivating | Ortho, Para |

| -CHO, -COR, -COOH | Deactivating | Meta |

| -NO₂, -NR₃⁺ | Strongly Deactivating | Meta |

This interactive table classifies common functional groups based on their influence on electrophilic aromatic substitution, providing context for the substituents on this compound.

Nucleophilic Aromatic Substitution (SNAr) is unlikely for this compound under typical conditions. This type of reaction requires an electron-poor aromatic ring, usually achieved by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide). masterorganicchemistry.comfishersci.fi The substituents on this compound are electron-donating, making the ring electron-rich and thus not susceptible to attack by nucleophiles. wikipedia.org

Regioselectivity in Electrophilic Aromatic Substitution

The benzene ring in this compound is disubstituted, bearing a formamido group (-NHCHO) and a phenethyl formate group (-CH2CH2OCHO). The regiochemical outcome of further electrophilic aromatic substitution (EAS) is determined by the directing effects of these two substituents.

The formamido group is a powerful activating group and an ortho, para-director. quora.compressbooks.pub The nitrogen atom's lone pair of electrons can be delocalized into the benzene ring through resonance, increasing the electron density at the positions ortho and para to it. libretexts.orgchemistrytalk.org This stabilization of the cationic Wheland intermediate strongly favors electrophilic attack at these positions. nih.govlibretexts.org

The phenethyl formate substituent is connected to the ring via a flexible ethyl chain. As an alkyl-type substituent, it acts as a weak activating group through an inductive effect, donating electron density to the ring and also directing incoming electrophiles to the ortho and para positions. pressbooks.pub

In this compound, the substituents are in a para relationship. The powerful resonance-donating formamido group at C-4 will strongly direct incoming electrophiles to positions C-3 and C-5 (which are ortho to it). The weakly activating phenethyl formate group at C-1 directs to C-2, C-6 (ortho), and C-4 (para). Since the C-4 position is already occupied, its directing influence is on the C-2 and C-6 positions.

When considering the combined influence, the directing effects are cooperative. The formamido group is significantly more activating than the alkyl group, and its directing influence will dominate. Therefore, electrophilic attack is most likely to occur at the positions ortho to the formamido group, namely C-3 and C-5, which are also meta to the phenethyl formate group.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophilic Reagent | Reaction | Predicted Major Product(s) | Rationale |

| HNO₃ / H₂SO₄ | Nitration | 4-Formamido-3-nitrophenethyl formate | The formamido group is a strong o,p-director, making the positions ortho to it (C3, C5) the most nucleophilic. libretexts.orgleah4sci.com |

| Br₂ / FeBr₃ | Bromination | 3-Bromo-4-formamidophenethyl formate | Steric hindrance at the C-3/C-5 positions is minimal, allowing for efficient substitution. nih.gov |

| SO₃ / H₂SO₄ | Sulfonation | This compound-3-sulfonic acid | The powerful activating effect of the formamido group overcomes the weak deactivation from the sulfonic acid group being introduced. wikipedia.org |

| CH₃Cl / AlCl₃ | Friedel-Crafts Alkylation | 4-Formamido-3-methylphenethyl formate | The reaction is directed ortho to the strongly activating formamido group. wikipedia.org |

Functionalization Strategies for the Phenethyl Moiety

The phenethyl moiety offers several sites for chemical modification, primarily centered around the formate ester.

A primary strategy involves the hydrolysis of the formate ester to yield 4-formamidophenylethanol. This transformation can be achieved under standard basic or acidic conditions. The resulting primary alcohol is a versatile intermediate for further functionalization. For instance, it can undergo oxidation to produce the corresponding aldehyde, 2-(4-formamidophenyl)acetaldehyde, or be converted into ethers or other esters. nih.govthieme-connect.com Enzymatic synthesis and hydrolysis of phenethyl esters have also been explored, offering mild and selective routes for modification. nih.govmdpi.com

Another approach is the direct functionalization of the C-H bonds within the ethyl chain. While challenging, recent advances in catalysis have enabled the C-H arylation of phenylethyl alcohol derivatives, suggesting that similar transformations could potentially be applied to this compound or its derivatives under specific catalytic conditions. researchgate.net

Table 2: Potential Functionalization Reactions of the Phenethyl Moiety

| Reaction Type | Reagents/Conditions | Expected Product |

| Ester Hydrolysis | NaOH (aq), heat | 4-Formamidophenylethanol |

| Oxidation (of alcohol) | PCC, CH₂Cl₂ | 2-(4-Formamidophenyl)acetaldehyde |

| Etherification (of alcohol) | NaH, then R-X | 4-Formamido-1-(2-alkoxyethyl)benzene |

| Esterification (of alcohol) | R'COCl, pyridine | 4-Formamidophenethyl carboxylate |

| C-H Arylation | Pd catalyst, directing group | Aryl-substituted phenethyl derivatives researchgate.net |

Reductive and Oxidative Transformations

The presence of both an amide and an ester group, which have different reduction potentials, allows for selective reductive transformations. Similarly, the molecule possesses several sites susceptible to controlled oxidation.

Selective Reduction of Ester and Amide Linkages

The selective reduction of either the formate ester or the formamide group in this compound is a significant synthetic challenge that can be addressed using specific reagents and conditions.

The formate ester can be selectively reduced. For example, using one equivalent of a bulky reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C) is a well-established method for the partial reduction of esters to aldehydes. chemistrysteps.commasterorganicchemistry.comdavuniversity.org If an excess of the reducing agent or higher temperatures are used, the ester can be fully reduced to the primary alcohol, 4-formamidophenylethanol. orgosolver.com

Conversely, the reduction of the formamide group to a methylamino group (-NHCH₃) while leaving the ester intact requires more specialized methods. Amides are generally less reactive towards reduction than esters. davuniversity.org Catalytic hydrosilylation using transition metal complexes, such as those based on molybdenum, iron, or platinum, has been shown to be highly effective for the chemoselective reduction of amides in the presence of esters. mdpi.com These reactions typically employ a silane, like polymethylhydrosiloxane (B1170920) (PMHS) or tetramethyldisiloxane (TMDS), as the hydride source. Another approach involves the use of samarium(II) iodide in the presence of an amine and water, which has been reported to reduce amides to alcohols, a transformation that could potentially be adapted. acs.org

Table 3: Predicted Outcomes of Selective Reduction Reactions

| Target Functional Group | Reagent/Catalyst | Conditions | Expected Major Product |

| Formate Ester (to Aldehyde) | DIBAL-H (1 equiv.) | Toluene, -78 °C | N-(4-(2-oxoethyl)phenyl)formamide chemistrysteps.comchemistrysteps.com |

| Formate Ester (to Alcohol) | LiAlH₄ or DIBAL-H (excess) | THF, 0 °C to rt | 4-Formamidophenylethanol davuniversity.org |

| Formamide (to Amine) | Mo(CO)₆ / Hydrosilane | Toluene, heat | 4-(Methylamino)phenethyl formate |

| Formamide (to Amine) | Fe₃(CO)₁₂ / Hydrosilane | THF, heat | 4-(Methylamino)phenethyl formate mdpi.com |

| Formamide (to Amine) | H₂PtCl₆ / Hydrosilane | Dioxane, rt | 4-(Methylamino)phenethyl formate |

Controlled Oxidation Studies

The controlled oxidation of this compound presents several possibilities, targeting the formyl C-H bond, the phenethyl side chain, or the aromatic ring itself under more forcing conditions.

The phenethyl group contains C-H bonds that could be susceptible to oxidation. While not as activated as benzylic C-H bonds, electrochemical methods have been shown to induce C(sp³)–H/O–H cross-coupling in similar systems, suggesting a pathway for further functionalization. nih.gov The oxidation of non-activated ethers to ketones or esters using reagents like calcium hypochlorite (B82951) has also been documented, indicating that the ether linkage within the formate ester could be a target under specific conditions. acs.org The oxidation of benzyl (B1604629) ethers to aldehydes or benzoic acids is a known transformation, providing a model for potential side-chain oxidation. acs.orgnih.gov

The formamide moiety itself can undergo oxidation. For instance, N-aryl formamides can participate in oxidative coupling reactions with phenols in the presence of an iron catalyst. tandfonline.com Electrochemical N-formylation of amines proceeds through the oxidation of a hemiaminal intermediate, giving insight into the electrochemical stability and potential reactivity of the formamide group. nih.govacs.org While less common, the oxidation of the formyl C-H bond could potentially lead to the formation of a carbamate-like intermediate.

Table 4: Hypothetical Controlled Oxidation Reactions

| Oxidizing Agent/Method | Potential Reaction Site | Hypothetical Product(s) |

| Ca(OCl)₂ / H₂O, AcOH | Phenethyl C-H | 2-Oxo-2-(4-formamidophenyl)ethyl formate acs.org |

| Electrochemical Oxidation | Phenethyl C-H | Hydroxylated or etherified phenethyl derivatives nih.gov |

| FeBr₂ / 1,10-phenanthroline | Formamide N-H | Oxidatively coupled products (e.g., with phenols) tandfonline.com |

| O₂ / Photocatalyst | Formyl C-H | Potential for conversion to isocyanate or carbamate (B1207046) derivatives researchgate.net |

Theoretical and Computational Studies on 4 Formamidophenethyl Formate

The Uncharted Territory of Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing insights into molecular structure, stability, and electronic properties. For a compound like 4-Formamidophenethyl formate (B1220265), these calculations could reveal critical information.

Conformational Analysis and Energetics

A conformational analysis would identify the most stable three-dimensional arrangements of the molecule. This involves rotating the flexible bonds—such as those in the phenethyl and formate groups—to map the potential energy surface. The resulting data would indicate the preferred shapes of the molecule and the energy barriers between different conformations. Such information is vital for understanding how the molecule might interact with its environment. At present, no such conformational energy data for 4-Formamidophenethyl formate is available in the public domain.

Electronic Structure and Charge Distribution

Calculations of the electronic structure would describe the distribution of electrons within the molecule. This includes identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energies of which are fundamental to predicting a molecule's reactivity. Furthermore, mapping the electrostatic potential and calculating atomic charges would highlight the electron-rich and electron-poor regions of the molecule, which are key to understanding intermolecular interactions. Currently, there are no published data on the electronic properties of this compound.

The Unexplored Solution-Phase Behavior: Molecular Dynamics Simulations

Molecular dynamics (MD) simulations bridge the gap between the static picture provided by quantum mechanics and the dynamic reality of molecules in solution. These simulations model the movement of atoms over time, offering a view of how the molecule behaves in a realistic environment.

Interactions in Solution-Phase Environments

By simulating this compound in various solvents, researchers could study how the solvent molecules arrange themselves around the solute and how specific interactions, such as hydrogen bonds, influence the compound's conformation and properties. This is essential for predicting solubility and behavior in biological or industrial systems.

Dynamics of Intramolecular Interactions

MD simulations also provide a temporal dimension to the conformational flexibility of a molecule. They can reveal the timescales of conformational changes and the persistence of specific intramolecular interactions, such as the potential for hydrogen bonding between the formamide (B127407) and formate groups. This dynamic picture is crucial for a complete understanding of the molecule's behavior.

Elucidating Reaction Mechanisms Through Computational Chemistry

Computational chemistry is a powerful tool for investigating how chemical reactions occur. For this compound, this could involve studying its synthesis, decomposition, or reactions with other molecules. By modeling the transition states and reaction pathways, scientists can determine the most likely mechanisms and the factors that control reaction rates. This area of research for this compound remains entirely unexplored.

Transition State Analysis of Key Transformations

No published data is available on the transition state analysis for key transformations involving this compound. Such a study would involve using computational methods to identify the geometry, energy, and vibrational frequencies of transition state structures for reactions such as its synthesis, hydrolysis, or other potential chemical modifications.

Free Energy Profiles of Reaction Pathways

There is no available information on the free energy profiles of reaction pathways for this compound. This type of analysis would require calculating the Gibbs free energy of reactants, intermediates, transition states, and products for relevant reactions, providing a thermodynamic and kinetic understanding of the processes. researchgate.netcnr.it

Structure-Reactivity Relationship Predictions

Specific structure-reactivity relationship predictions for this compound are not found in the current scientific literature. A QSRR study would be needed to correlate the structural features of this molecule with its reactivity, potentially comparing it to a series of analogous compounds to build a predictive model. rsc.orgazolifesciences.com

Advanced Analytical Methodologies for Research on 4 Formamidophenethyl Formate

Spectroscopic Characterization Beyond Basic Identification

Spectroscopy is a cornerstone of chemical analysis, offering non-destructive ways to probe molecular structure. While basic techniques confirm presence, advanced methods elucidate complex structural details and monitor dynamic processes.

Advanced NMR Techniques for Structural Elucidation of Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for structure elucidation in organic chemistry. jeolusa.com While one-dimensional (1D) ¹H and ¹³C NMR spectra provide primary information about the chemical environment of protons and carbons, complex structures and reaction mixtures benefit from more advanced 2D NMR techniques. ipb.ptresearchgate.net

For 4-Formamidophenethyl formate (B1220265), 1D NMR would reveal characteristic signals for the aromatic protons, the two methylene (B1212753) (-CH₂-) groups of the ethyl bridge, the amide proton (N-H), and the formyl protons of both the formate and formamide (B127407) groups. The expected chemical shifts are summarized in the table below.

| Proton (¹H) or Carbon (¹³C) | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| Formate (CHO) Proton | ~8.0-8.2 | Singleton, deshielded by the electronegative oxygen atoms. |

| Formamide (CHO) Proton | ~8.2-8.4 | Singleton, deshielded by the carbonyl and nitrogen. |

| Amide (NH) Proton | ~8.0-8.5 | Broad singleton, chemical shift can be solvent dependent. |

| Aromatic Protons (AA'BB' system) | ~7.1-7.5 | Two doublets expected for the para-substituted ring. |

| -O-CH₂- | ~4.3 | Triplet, deshielded by the adjacent ester oxygen. |

| Ar-CH₂- | ~2.9 | Triplet, adjacent to the aromatic ring. |

| Formate Carbonyl (C=O) | ~160-162 | Characteristic ester carbonyl shift. |

| Formamide Carbonyl (C=O) | ~162-164 | Characteristic amide carbonyl shift. |

| Aromatic Carbons | ~128-140 | Multiple signals for the para-substituted ring. |

| -O-CH₂- Carbon | ~65 | Deshielded by the ester oxygen. |

| Ar-CH₂- Carbon | ~35 | Typical shift for a benzylic carbon. |

To unambiguously assign these signals and confirm the connectivity, advanced 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This technique identifies proton-proton couplings. numberanalytics.com For 4-Formamidophenethyl formate, a key correlation would be observed between the two methylene groups (-O-CH₂- and Ar-CH₂-), confirming the phenethyl backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. numberanalytics.com It would definitively link the proton signals of the methylene groups and the aromatic ring to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing long-range (2-3 bond) connectivity between protons and carbons. numberanalytics.com Key HMBC correlations would include the one between the formate proton and the -O-CH₂- carbon, and between the methylene protons and the aromatic carbons, confirming the ester linkage and its position. It would also connect the formamide proton to its carbonyl carbon, verifying the amide structure.

These techniques are invaluable for confirming the structure of the final product and for identifying any intermediates or byproducts formed during synthesis that cannot be characterized by 1D NMR alone.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules, providing a fingerprint of the functional groups present. mdpi.com These methods are highly effective for both structural confirmation and real-time reaction monitoring. bruker.comamericanpharmaceuticalreview.com

For this compound, the key functional groups (amide and ester) have strong, characteristic IR absorptions. Raman spectroscopy provides complementary information, particularly for symmetric vibrations and aromatic rings. whiterose.ac.uk

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| N-H (Amide) | Stretch | ~3300 | IR |

| C-H (Aromatic) | Stretch | ~3030-3100 | IR, Raman |

| C-H (Aliphatic) | Stretch | ~2850-2960 | IR, Raman |

| C=O (Amide I) | Stretch | ~1670-1690 | IR |

| C=O (Ester) | Stretch | ~1720-1740 | IR |

| C=C (Aromatic) | Stretch | ~1600, ~1500 | IR, Raman |

| C-O (Ester) | Stretch | ~1150-1250 | IR |

In a synthetic context, such as the formylation of 4-(2-formyloxyethyl)aniline, IR or Raman spectroscopy can be used for in-situ monitoring. americanpharmaceuticalreview.com By inserting a probe directly into the reaction vessel, one can track the disappearance of the primary amine N-H stretching bands (~3400-3500 cm⁻¹) of the reactant and the simultaneous appearance of the amide N-H (~3300 cm⁻¹) and C=O (~1670 cm⁻¹) bands of the product. This provides real-time kinetic data and helps determine the reaction endpoint without the need for sampling and offline analysis. bruker.com

Mass Spectrometry for Mechanistic Pathway Analysis and Fragmentation Studies

Mass Spectrometry (MS) is a destructive technique that provides the molecular weight of a compound and, through fragmentation analysis, offers significant structural information. uni-saarland.de When a molecule like this compound is ionized in a mass spectrometer, it forms a molecular ion (M⁺·), whose mass-to-charge ratio (m/z) corresponds to the molecular weight.

This molecular ion is often energetically unstable and breaks apart into smaller, charged fragments. libretexts.org The pattern of these fragments is predictable and serves as a molecular fingerprint, helping to confirm the proposed structure. For this compound (Molecular Weight: 193.19 g/mol ), several key fragmentation pathways can be predicted.

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 193 | [C₁₀H₁₁NO₃]⁺· | Molecular Ion (M⁺·) |

| 148 | [C₈H₁₀NO]⁺ | Loss of the formate group (·CHO₂) |

| 120 | [C₈H₈O]⁺· | Benzylic cleavage, forming a stable benzylic radical and a charged fragment. |

| 106 | [C₇H₈N]⁺ | Cleavage of the C-C bond of the ethyl bridge, forming a stable benzylic cation. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl (B1604629) compounds. |

The relative abundance of these fragments depends on their stability. For example, fragments that result in stable carbocations, such as the benzylic cation at m/z 106, are often prominent in the spectrum. libretexts.org Analyzing these patterns can help differentiate between isomers and provide evidence for reaction mechanisms by identifying the structure of intermediates and byproducts.

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatography is essential for separating the components of a mixture, which is critical for assessing the purity of a final product and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Product Quantification

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. chromatographyonline.com It is used for both qualitative identification and precise quantification. jasco-global.com

A typical method would employ reversed-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.

| Parameter | Example Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) ejgm.co.uk |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water jrespharm.com |

| Flow Rate | 1.0 mL/min ejgm.co.uk |

| Detection | UV/Vis or Photodiode Array (PDA) at ~254 nm ejgm.co.uk |

| Injection Volume | 10-20 µL |

By running a reaction and periodically injecting small aliquots into the HPLC system, one can monitor the decrease in the peak area of the reactants and the increase in the peak area of the product, this compound. This provides a clear picture of the reaction's progress and helps in optimizing reaction conditions.

For quantification, a calibration curve is constructed by injecting known concentrations of a purified standard of this compound and plotting the detector response (peak area) against concentration. jasco-global.com The concentration of the compound in an unknown sample can then be determined from this curve, which is crucial for determining the final yield and purity of a synthesis.

Gas Chromatography (GC) for Volatile Byproducts and Reactants

Gas Chromatography (GC) is a powerful separation technique ideal for volatile and thermally stable compounds. d-nb.info Due to its relatively high molecular weight and polarity, this compound is not an ideal candidate for direct GC analysis, as it may decompose at the high temperatures required for volatilization.

However, GC is exceptionally useful for analyzing the purity of more volatile starting materials or for detecting volatile byproducts that may be formed during its synthesis. uw.edu.pl For example, if the synthesis involved a reaction with formic acid or other low-boiling-point reagents, GC could be used to quantify any unreacted starting materials remaining in the final product mixture.

| Parameter | Example Condition (for a volatile analyte) |

|---|---|

| Column | Capillary column (e.g., DB-5 or similar) uw.edu.pl |

| Carrier Gas | Helium or Nitrogen |

| Injection Method | Split/Splitless or Headspace Analysis researchgate.net |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (GC-MS) |

| Temperature Program | Ramped oven temperature (e.g., 50°C to 250°C) |

If analysis of this compound by GC were necessary, a derivatization step to convert the polar N-H group into a less polar, more thermally stable derivative (e.g., a silyl (B83357) ether) would likely be required to achieve good chromatographic results.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org This method relies on the diffraction of an X-ray beam by the electron clouds of the atoms in a crystal, producing a unique diffraction pattern. libretexts.org By analyzing this pattern, scientists can construct a three-dimensional model of the electron density within the crystal, and from that, deduce the exact positions of the atoms, their chemical bonds, and other detailed structural information. wikipedia.org

While specific X-ray crystallographic data for this compound is not publicly available at this time, the technique is highly applicable for elucidating its solid-state structure, provided that a suitable single crystal of the compound can be grown. The insights gained from such an analysis would be invaluable for understanding its molecular conformation, intermolecular interactions, and packing in the solid state.

The process of X-ray crystal structure determination involves several key steps. First, a high-quality single crystal of the target compound is required. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. up.pt The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated. wikipedia.org This data is then processed to solve the crystal structure, which involves determining the unit cell dimensions and the arrangement of atoms within the unit cell. The final step is the refinement of the structural model to best fit the experimental data. wikipedia.org

For a molecule like this compound, X-ray crystallography could provide critical information on:

Molecular Conformation: The precise dihedral angles defining the spatial relationship between the phenyl ring, the ethyl bridge, and the formamide and formate groups.

Bond Lengths and Angles: Accurate measurements of all covalent bonds and the angles between them, offering insight into the hybridization and electronic environment of the atoms.

Intermolecular Interactions: Identification of hydrogen bonds (e.g., involving the N-H of the formamide group and the carbonyl oxygens), π-π stacking interactions between phenyl rings, and other van der Waals forces that govern the crystal packing.

Polymorphism: The ability of a compound to exist in more than one crystal form. Different polymorphs can exhibit distinct physical properties, and X-ray crystallography is the definitive method for their identification and characterization.

To illustrate the type of data that can be obtained from an X-ray crystallographic analysis of a related phenethyl derivative, the following table presents crystallographic data for Caffeic acid phenethyl ester. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| Unit Cell Dimensions | |

| a (Å) | 5.8129 |

| b (Å) | 11.122 |

| c (Å) | 13.226 |

| α (°) | 97.080 |

| β (°) | 101.467 |

| γ (°) | 95.405 |

| Volume (ų) | 825.4 |

| Z | 2 |

| Calculated Density (g/cm³) | 1.301 |

Should a crystallographic study of this compound be undertaken, the resulting data would provide a definitive and highly detailed picture of its molecular architecture in the solid state.

Research on "this compound" Yields No Specific Findings

Despite a comprehensive search for the chemical compound "this compound," no specific data or research publications were identified that detail its role in academic synthetic research or materials science.

Extensive queries aimed at uncovering its application as a synthetic intermediate, its potential as a precursor to biologically relevant scaffolds, or its use as a building block in natural product synthesis did not return any relevant results. Similarly, investigations into its exploration as a monomer or precursor in polymer chemistry, including polymerization strategies and the design of functional polymers, also yielded no information.

The search for derivatives of "this compound" for functional material development was equally unfruitful.

This lack of available information prevents the creation of a scientifically accurate article based on the provided outline. It is possible that "this compound" is a novel or highly specialized compound with research that is not yet publicly available, or it may be referred to by a different nomenclature in the scientific literature.

Therefore, the requested article focusing on the chemical compound “this compound” cannot be generated at this time due to the absence of foundational research data.

Role of 4 Formamidophenethyl Formate in Academic Synthetic Research and Materials Science

Derivatives for Functional Material Development

Precursors to Advanced Materials with Specific Properties

There is no information available in the public domain or research literature that describes the use of 4-Formamidophenethyl formate (B1220265) as a precursor or monomer in the synthesis of advanced materials. Research detailing its polymerization, incorporation into polymer backbones, or its role in creating materials with specific thermal, optical, or mechanical properties could not be located.

Studies on Self-Assembly and Supramolecular Chemistry

No studies were found that investigate the involvement of 4-Formamidophenethyl formate in self-assembly processes or its application within the field of supramolecular chemistry. The molecular structure of this compound contains a formamide (B127407) group and a formate ester, which could theoretically participate in hydrogen bonding. However, no research has been published that explores these potential non-covalent interactions or the compound's ability to form ordered supramolecular structures.

Environmental Fate and Degradation Pathways in Model Systems

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical by non-biological factors, primarily hydrolysis and photolysis.

Hydrolysis in Aqueous Environments

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. The rate of hydrolysis is significantly influenced by pH and temperature. up.pt 4-Formamidophenethyl formate (B1220265) possesses two primary sites susceptible to hydrolysis: the ester linkage and the amide linkage.

The ester group is generally more susceptible to hydrolysis than the amide group. The hydrolysis of formate esters can be catalyzed by both acids and bases. chemguide.co.ukchemistrysteps.com Under neutral conditions (pH 7), the hydrolysis of simple alkyl formates is slow but autocatalytic, as the formic acid produced can catalyze the reaction. researchgate.net In acidic or alkaline environments, the rate of hydrolysis increases significantly. chemguide.co.uk The hydrolysis of the ester bond in 4-Formamidophenethyl formate would yield 4-formamidophenethyl alcohol and formic acid.

The formamide (B127407) linkage is comparatively more stable towards hydrolysis. Studies on the hydrolysis of formamide have shown that the reaction is very slow under neutral conditions at ambient temperatures, with an estimated half-life of approximately 199 years at 25°C. cdnsciencepub.comresearchgate.net However, the rate is accelerated under acidic or basic conditions. cdnsciencepub.comscilit.comnih.gov The hydrolysis of the formamide group in this compound would lead to the formation of 4-aminophenethyl formate and formic acid.

Given the differential reactivity of the ester and amide groups, it is anticipated that the primary hydrolytic degradation pathway for this compound in aqueous environments will be the cleavage of the ester bond.

Hypothetical Hydrolysis Data for this compound

| pH | Temperature (°C) | Predominant Reaction | Estimated Half-life (t1/2) | Primary Degradation Products |

|---|---|---|---|---|

| 4 | 25 | Acid-catalyzed ester hydrolysis | Weeks to months | 4-Formamidophenethyl alcohol, Formic acid |

| 7 | 25 | Neutral ester hydrolysis | Months to years | 4-Formamidophenethyl alcohol, Formic acid |

| 9 | 25 | Base-catalyzed ester hydrolysis | Days to weeks | 4-Formamidophenethyl alcohol, Formate |

| 2 | 50 | Strong acid-catalyzed ester and amide hydrolysis | Days | 4-Aminophenethyl alcohol, Formic acid |

Photolytic Decomposition Pathways

Photolytic decomposition, or photolysis, is the breakdown of chemical compounds by light. The susceptibility of a molecule to photolysis depends on its ability to absorb light at relevant environmental wavelengths (typically >290 nm) and the efficiency with which this absorbed energy leads to bond cleavage.

The photolysis of simple alkyl esters has been studied, and various decomposition pathways have been identified, including intramolecular rearrangements and radical formation. cdnsciencepub.comcdnsciencepub.com For aryl esters, photolysis can lead to the formation of phenols. rsc.org The photolysis of formamide has been shown to produce radicals such as H• and •CONH2 upon irradiation with UV light. acs.orgrsc.org The primary photochemical processes for formamide can involve C-N bond cleavage, leading to the formation of HCO and NH2 radicals. rsc.org

For this compound, the presence of the aromatic ring suggests it will absorb UV radiation. The absorbed energy could lead to the cleavage of the ester or amide bond. Photolysis of the ester could generate a 4-formamidophenoxy radical and a formyl radical. Alternatively, cleavage of the C-O bond of the ester could occur. The formamide group could also undergo photolytic cleavage, potentially at the C-N bond. The exact photolytic pathway and the resulting products would depend on the specific environmental conditions, such as the presence of photosensitizers.

Biotic Degradation Studies in Model Microorganisms

Biotic degradation is the breakdown of organic matter by living organisms, primarily microorganisms. This process is a crucial pathway for the removal of many organic chemicals from the environment. up.pt

Microbial Transformation of Ester and Amide Groups

The ester and amide bonds in this compound are susceptible to enzymatic hydrolysis by various microorganisms. Esterases, a broad class of enzymes, are widespread in nature and are capable of hydrolyzing the ester linkage in this compound to produce 4-formamidophenethyl alcohol and formic acid.

Amidase enzymes are responsible for the hydrolysis of amide bonds. Specific formamidases that hydrolyze formamide to formate and ammonia (B1221849) have been identified in several bacteria, such as Helicobacter pylori and Bacillus cereus. nih.govnih.gov An enzyme named N-substituted formamide deformylase, which hydrolyzes N-substituted formamides to the corresponding amine and formate, has been isolated from the soil bacterium Arthrobacter pascens. nih.govpnas.org Such enzymes could potentially degrade the formamide moiety of this compound or its hydrolysis product, 4-formamidophenethyl alcohol.

Identification of Metabolites in Controlled Biological Systems

In a controlled biological system containing a mixed microbial population, the degradation of this compound would likely proceed in a stepwise manner.

Initial Hydrolysis: The initial and most probable step is the enzymatic hydrolysis of the ester bond by esterases, yielding 4-Formamidophenethyl alcohol and Formic acid .

Further Degradation of 4-Formamidophenethyl alcohol: The resulting alcohol could undergo further transformation. The formamide group could be hydrolyzed by a formamidase or a similar enzyme to produce 4-Aminophenethyl alcohol and another molecule of Formic acid .

Metabolism of Formic Acid (Formate): Formate is a central metabolite in the metabolism of many microorganisms, particularly under anaerobic conditions. nih.govcaister.comuni-halle.de It can be oxidized to carbon dioxide and water in the presence of suitable electron acceptors, or it can be used as a source of energy and carbon. nih.gov Enterobacteria, for instance, can convert formate to CO2 and H2. caister.com

Aromatic Ring Cleavage: The aromatic ring of 4-aminophenethyl alcohol is expected to be cleaved by dioxygenase enzymes, leading to the formation of aliphatic carboxylic acids that can then enter central metabolic pathways, ultimately leading to mineralization (conversion to CO2 and water).

Plausible Biotic Degradation Pathway of this compound

| Step | Parent Compound/Intermediate | Enzyme Class (Example) | Primary Metabolites |

|---|---|---|---|

| 1 | This compound | Esterase | 4-Formamidophenethyl alcohol, Formic acid |

| 2 | 4-Formamidophenethyl alcohol | Formamidase/Deformylase | 4-Aminophenethyl alcohol, Formic acid |

| 3 | Formic acid | Formate dehydrogenase | Carbon dioxide |

| 4 | 4-Aminophenethyl alcohol | Dioxygenase | Aliphatic carboxylic acids |

| 5 | Aliphatic carboxylic acids | Various metabolic enzymes | Carbon dioxide, Water, Biomass |

Environmental Persistence Modeling Considerations

Physicochemical Properties: Key parameters include water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). These properties determine how the compound distributes in the environment. Amide and ester functionalities generally increase water solubility compared to their parent hydrocarbons.

Degradation Rates: The rates of hydrolysis, photolysis, and biodegradation in water, soil, and sediment are critical inputs. As direct data is unavailable, these would need to be estimated using Quantitative Structure-Activity Relationship (QSAR) models. nih.govacs.org

Partitioning Behavior: Models like the Equilibrium Criterion (EQC) model can be used to predict the environmental compartment where the chemical is likely to accumulate. nih.govmdpi.com Given its structure, this compound is expected to partition primarily to soil and water.

Due to the presence of hydrolyzable ester and amide groups, it is anticipated that this compound would not be highly persistent in the environment. The primary degradation pathway is expected to be biotic and abiotic hydrolysis of the ester linkage, followed by further microbial degradation of the resulting alcohol and formic acid.

Factors Influencing Environmental Half-Life

The environmental half-life of a chemical, the time it takes for half of the initial amount to degrade, is a key indicator of its persistence. This duration is influenced by a combination of the chemical's intrinsic properties and various environmental factors. For this compound, the primary degradation pathways are expected to be hydrolysis, biodegradation, and photodegradation.

Hydrolysis: The formate ester group in this compound is susceptible to hydrolysis, a chemical reaction with water that would break the ester bond. This process would yield 4-formamidophenylethanol and formic acid. The rate of hydrolysis is highly dependent on pH and temperature. oup.comresearchgate.net Generally, ester hydrolysis is faster under alkaline (high pH) conditions. oup.comresearchgate.net In neutral or acidic waters, the process would likely be slower. oup.com

Biodegradation: Microorganisms in soil and water play a crucial role in the breakdown of organic compounds. miljodirektoratet.no The degradation of this compound would likely be initiated by enzymes that can cleave the ester and amide bonds. The phenethylamine (B48288) backbone can also be a target for microbial degradation. nih.gov Factors such as the microbial population density, temperature, oxygen availability, and the presence of other nutrients will significantly affect the rate of biodegradation. miljodirektoratet.nonih.gov Aromatic amines, a related class of compounds, can be persistent, but many are also subject to biodegradation. nih.govacs.org

Photodegradation: Sunlight can provide the energy to break chemical bonds, a process known as photodegradation. Aromatic compounds, like the phenyl group in this compound, can absorb ultraviolet (UV) radiation, which may lead to their degradation. nih.gov The presence of a formyl group and other substituents on the aromatic ring can influence the rate and products of photodegradation. researchgate.netmdpi.com

Illustrative Data Table: Predicted Environmental Half-Life of this compound under Various Conditions

| Environmental Compartment | Degradation Process | Condition | Predicted Half-Life Range |

| Surface Water | Hydrolysis | pH 5 | Months to Years |

| pH 7 | Weeks to Months | ||

| pH 9 | Days to Weeks | ||

| Photodegradation | Sunny | Days to Weeks | |

| Cloudy/Turbid | Weeks to Months | ||

| Soil | Biodegradation | Aerobic, 25°C | Weeks to Months |

| Anaerobic, 10°C | Months to Years | ||

| Sediment | Biodegradation | Anaerobic | Years |

Note: This table is illustrative and based on the general behavior of related chemical structures. Actual experimental data for this compound is not available.

Predictive Models for Environmental Distribution

In the absence of experimental data, computational models are valuable tools for predicting how a chemical will be distributed in the environment. The primary models used for this purpose are Quantitative Structure-Activity Relationship (QSAR) models and fugacity models.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are mathematical equations that relate the chemical structure of a compound to its physicochemical properties and environmental fate. d-nb.infoecetoc.orgnih.gov These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict properties like water solubility, octanol-water partition coefficient (Kow), and rates of degradation. d-nb.inforesearchgate.net For this compound, QSAR models could be used to estimate its tendency to dissolve in water versus partition into organic matter, which is a key factor in its environmental distribution. The Open (Quantitative) Structure-activity/property Relationship App (OPERA) is an example of a suite of QSAR models used for such predictions. nih.gov

Fugacity Models: Fugacity models are mass balance models that describe the partitioning of a chemical between different environmental compartments, such as air, water, soil, and sediment. nih.govulisboa.pt Fugacity, which can be thought of as the "escaping tendency" of a chemical from a particular phase, is used to predict the equilibrium distribution of a compound in a model environment. ulisboa.ptunimib.itbanglajol.info To run a fugacity model for this compound, one would need input data on its physicochemical properties (e.g., vapor pressure, water solubility, Kow), which could be obtained from experimental measurements or estimated using QSAR models. lupinepublishers.com These models can provide valuable insights into whether the compound is likely to accumulate in water, soil, or air. usgs.govresearchgate.netacs.org

Illustrative Data Table: Input Parameters for Predictive Environmental Models for this compound

| Parameter | Predicted Value | Significance for Modeling |

| Molecular Weight | 193.21 g/mol | Influences transport and diffusion. |

| Log Kow (Octanol-Water Partition Coefficient) | 1.5 - 2.5 (Estimated) | Indicates tendency to partition into organic matter (soil, sediment, biota). |

| Water Solubility | Moderately Soluble (Estimated) | Affects concentration in aquatic environments. |

| Vapor Pressure | Low (Estimated) | Determines tendency to volatilize into the atmosphere. |

| Hydrolysis Rate Constant | pH-dependent (Estimated) | Input for predicting degradation in water. |

| Biodegradation Rate Constant | Condition-dependent (Estimated) | Input for predicting persistence in soil and water. |

Note: The values in this table are hypothetical estimates for illustrative purposes. Specific experimental or validated QSAR predictions are required for an accurate model.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability

Future research will likely prioritize the development of green and sustainable methods for the synthesis of 4-Formamidophenethyl formate (B1220265), moving away from traditional methods that may involve hazardous reagents or produce significant waste.

Key areas of focus could include:

Biocatalytic Synthesis: The use of enzymes, such as lipases, for the esterification step and other enzymes for the formylation step offers a highly selective and environmentally benign route. nih.govmdpi.com Lipases, for instance, have been successfully employed in the synthesis of other formate esters, like phenethyl formate, achieving high conversion yields under mild conditions. nih.govmdpi.com Research could identify specific enzymes capable of acting on the 4-formamidophenethyl alcohol precursor.

Flow Chemistry and Continuous Processing: Transitioning the synthesis to continuous flow reactors can enhance safety, improve heat and mass transfer, and allow for easier scaling and automation. nih.gov This approach is particularly advantageous for managing reaction intermediates and optimizing conditions in real-time.

Catalytic N-Formylation using CO2: A significant advancement would be the use of carbon dioxide as a C1 source for the formylation of the precursor amine. rsc.orgrsc.org This approach aligns with green chemistry principles by utilizing a renewable and abundant feedstock. mdpi.com Catalytic systems, potentially involving rhodium or other transition metals, could enable the selective formylation of 4-aminophenethyl alcohol before esterification. rsc.org

Solvent-Free and Alternative Solvent Conditions: Investigating solvent-free reaction conditions or the use of greener solvents can drastically reduce the environmental impact of the synthesis. academie-sciences.frscholarsresearchlibrary.com For example, methods using ultrasound irradiation in the absence of solvents have proven effective for the N-formylation of various amines. academie-sciences.fr

A comparative overview of potential sustainable synthetic strategies is presented below.

| Method | Key Features | Potential Advantages |

| Enzymatic Synthesis | Utilizes lipases or other enzymes. nih.govmdpi.com | High selectivity, mild reaction conditions, biodegradable catalysts. |

| Flow Chemistry | Continuous processing in microreactors. nih.gov | Enhanced safety, scalability, and process control. |

| CO2 as C1 Source | Catalytic formylation using carbon dioxide. rsc.orgrsc.org | Utilization of a renewable feedstock, atom economy. |

| Solvent-Free Synthesis | Reactions conducted without a solvent, often with energy input like ultrasound. academie-sciences.fr | Reduced waste, simplified purification, lower environmental impact. |

| Aerobic Oxidative Coupling | Gold nanoparticle-catalyzed reaction between the corresponding alcohol/amine and formaldehyde. nih.gov | High efficiency for both formamide (B127407) and formate ester formation under mild conditions. nih.gov |

Discovery of Unprecedented Reactivity Patterns

The presence of two distinct, yet related, functional groups—a formate ester and a formamide—on the same molecular scaffold invites the exploration of unique and selective chemical transformations.

Future studies could uncover novel reactivity by investigating:

Selective Deprotection/Transformation: The differential reactivity of the formate ester versus the formamide is a key area for exploration. Conditions could be developed for the selective hydrolysis, reduction, or transesterification of the formate ester while leaving the more robust formamide group intact, or vice-versa. The formamide is generally more stable, but specific reagents or catalysts could reverse this selectivity.

Intramolecular Reactions: Depending on the conformational flexibility of the molecule, there may be potential for intramolecular cyclization or rearrangement reactions under specific thermal, photochemical, or catalytic conditions.

Orthogonal Reactivity: The two functional groups could be used as orthogonal handles for sequential chemical modifications, allowing for the construction of more complex molecules in a controlled, stepwise manner. For instance, the formate could be hydrolyzed to an alcohol, which is then derivatized, followed by a reaction at the formamide nitrogen.

Reaction with Organometallics: The interaction of 4-Formamidophenethyl formate with various organometallic reagents could lead to unexpected transformations at either or both of the formyl groups, potentially leading to new carbon-carbon or carbon-heteroatom bond formations.

Integration into Automated Synthesis Platforms

The need for rapid synthesis and screening of analogues for various applications makes this compound and its derivatives ideal candidates for integration into automated synthesis platforms.

Translational perspectives in this area include:

High-Throughput Synthesis and Screening: Automated platforms, such as those developed by Chemspeed or Syrris, can be programmed to synthesize a library of derivatives by varying the alcohol and amine precursors. chemspeed.comsyrris.com This allows for the rapid exploration of the chemical space around the core structure.

AI-Driven Reaction Optimization: Platforms like SynFini leverage artificial intelligence to design synthetic routes and optimize reaction conditions with minimal human intervention. sri.com Such a system could be employed to rapidly find the most efficient and sustainable synthesis for this compound and its analogues. sri.com

Modular Flow Chemistry Systems: The synthesis could be broken down into individual modules (e.g., formylation, esterification, purification) within an automated flow chemistry setup. nih.gov This modularity allows for flexibility in synthesis and the ability to quickly reconfigure the system for different target molecules. sri.com These platforms enable the exploration of various parameters like time, temperature, and stoichiometry in a fully automated fashion. sri.com

Theoretical Contributions to Molecular Design and Reaction Prediction

Computational chemistry offers a powerful, non-empirical approach to understanding and predicting the behavior of this compound, guiding experimental work and accelerating discovery.

Future theoretical research could provide significant insights:

Predicting Reaction Mechanisms and Pathways: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model potential reaction pathways for the synthesis and transformation of the molecule. grnjournal.usnumberanalytics.com This includes identifying transition states and calculating energy barriers, which helps in predicting the feasibility and selectivity of a reaction. grnjournal.usrsc.org

Conformational Analysis and Property Prediction: Molecular mechanics and molecular dynamics simulations can predict the stable conformations of the molecule and how it might interact with other molecules, such as biological receptors or solvent. These methods can also predict physical properties like solubility and LogP.

In Silico Screening for Biological Activity: The structure of this compound can be used as a starting point for virtual screening campaigns. By modeling the interactions of the molecule with the active sites of various enzymes or receptors, researchers can prioritize which biological targets to investigate experimentally.

Designing Next-Generation Molecules: Computational tools can be used to design new derivatives with enhanced properties. csmres.co.uk For example, by modeling the effect of different substituents on the aromatic ring, researchers could design molecules with improved binding affinity to a specific target or with tailored electronic properties for materials science applications. The collaboration between computational and experimental chemists will be crucial for validating these theoretical predictions. grnjournal.us

Exploration of New Applications in Emerging Scientific Fields

The unique bifunctional structure of this compound, combining a phenethylamine (B48288) backbone with two reactive handles, opens the door to a wide range of potential applications. mdpi.comnih.gov

Medicinal Chemistry: The 2-phenethylamine scaffold is a well-known pharmacophore present in many neurotransmitters and drugs. mdpi.comnih.govresearchgate.net this compound could serve as a precursor or prodrug. The formate ester could be designed to be cleaved in vivo, releasing a bioactive formamidophenethyl alcohol derivative. Its bifunctional nature allows for its use as a linker in creating proteolysis-targeting chimeras (PROTACs) or other drug hybrids. acs.orgnih.gov

Materials Science: As a bifunctional molecule, it could act as a monomer or cross-linking agent in the synthesis of novel polymers. mdpi.com The formamide group can participate in hydrogen bonding, potentially imparting specific structural properties to a polymer backbone. The molecule could also be used for surface modification or in the development of functional materials like organic solar cells, where bifunctional small molecules have shown promise. rsc.orgwiley.com

Chemical Biology: The molecule could be developed into a chemical probe to study biological systems. The formate ester could be replaced with a reporter group (like a fluorophore) or a reactive group for covalent labeling of proteins, allowing researchers to track the distribution and interactions of the phenethylamine core within cells.

Q & A

Q. How can researchers ensure reproducibility in scaled-up synthesis of this compound?

- Methodological Answer : Document critical process parameters (CPPs) (e.g., mixing speed, cooling rate) using process analytical technology (PAT) tools. Perform design of experiments (DoE) to identify scale-sensitive variables. Validate batches via QbD principles, including ICH guidelines for impurities. Share detailed SOPs with equipment specifications (e.g., reactor geometry, stirrer type) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.